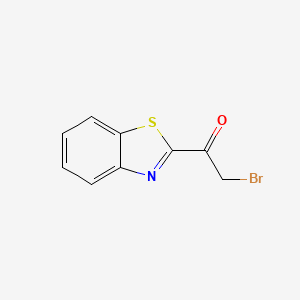

1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNOS/c10-5-7(12)9-11-6-3-1-2-4-8(6)13-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWGYNKWZWBMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379928 | |

| Record name | 1-(1,3-Benzothiazol-2-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54223-20-0 | |

| Record name | 1-(1,3-Benzothiazol-2-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-benzothiazol-2-yl)-2-bromoethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone chemical properties

An In-depth Technical Guide on 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. The information is intended for researchers and professionals involved in organic synthesis and drug discovery.

Chemical Properties

This compound is a halogenated ketone derivative of benzothiazole. Its chemical structure features a benzothiazole ring system connected to a bromoacetyl group. This compound is primarily used as a chemical intermediate in the synthesis of more complex heterocyclic compounds.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 54223-20-0 | [3][4] |

| Molecular Formula | C₉H₆BrNOS | [3] |

| Molecular Weight | 256.12 g/mol | [3] |

| Appearance | Not specified (likely a solid) | - |

| Purity | Commercially available at 90+% purity | [3][5] |

| InChI Key | AYWGYNKWZWBMSV-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the bromination of its precursor, 2-acetylbenzothiazole. The overall synthetic pathway is outlined below.

Experimental Protocol for the Synthesis of 2-Acetylbenzothiazole

This procedure is adapted from a documented synthesis of 2-acetylbenzothiazole.[6]

Materials:

-

Benzothiazole

-

Anhydrous Tetrahydrofuran (THF)

-

Butyllithium (1.6 M in hexanes)

-

N-Methoxy-N-methylacetamide

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of benzothiazole (1.0 eq) in anhydrous THF is cooled to -78°C under a nitrogen atmosphere.

-

Butyllithium (1.1 eq) is added dropwise to the stirred solution. The resulting mixture is stirred at -78°C for one hour.

-

N-Methoxy-N-methylacetamide (1.1 eq) is added in one portion, and the reaction is stirred at -78°C for an additional 3 hours.

-

The solution is allowed to warm to room temperature overnight.

-

The reaction is quenched by the addition of 1M HCl and extracted with ethyl acetate.

-

The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (e.g., 10% ethyl acetate in hexanes) to yield 2-acetylbenzothiazole as a yellow solid.[6]

Table 2: Properties of 2-Acetylbenzothiazole

| Property | Value | Source |

| Molecular Formula | C₉H₇NOS | [7] |

| Molecular Weight | 177.22 g/mol | [6][7] |

| CAS Number | 1629-78-3 | [7] |

| Appearance | Yellow solid | [6] |

Experimental Protocol for the Synthesis of this compound

This is a general procedure based on the bromination of similar ketone-containing heterocyclic compounds.[8]

Materials:

-

2-Acetylbenzothiazole

-

Anhydrous Tetrahydrofuran (THF)

-

Phenyltrimethylammonium tribromide

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

A solution of 2-acetylbenzothiazole (1.0 eq) in anhydrous THF is prepared.

-

This solution is added dropwise to a solution of phenyltrimethylammonium tribromide (1.0 eq) in anhydrous THF.

-

The reaction mixture is stirred at a slightly elevated temperature (e.g., 35°C) for several hours and then left to stand overnight.[8]

-

After the reaction is complete, any solid byproducts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to obtain the crude product.

-

The crude material is dissolved in dichloromethane and purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to afford this compound.[8]

Chemical Reactivity and Potential Applications

The primary reactive site of this compound is the α-carbon to the ketone, which bears the bromine atom. This makes it a potent electrophile and a valuable building block in organic synthesis.

It is commonly used in Hantzsch-type thiazole synthesis and other cyclization reactions to form more complex heterocyclic systems. For example, it can react with thioamides or thioureas to form thiazole-containing compounds.[2] These resulting molecules are often investigated for their biological activities.

Biological Activity

-

Antimicrobial and Antifungal Activity: Many benzothiazole derivatives have shown significant potency against various bacterial and fungal strains.[10]

-

Anticancer Activity: Certain benzothiazole-containing compounds have been investigated as potential anticancer agents.[11][12]

-

Enzyme Inhibition: Some derivatives have been identified as inhibitors of specific enzymes, such as c-Jun NH2-terminal protein kinase (JNK), which has neuroprotective implications.[13]

Given its reactivity, this compound is a key intermediate for synthesizing novel benzothiazole derivatives to explore these and other potential therapeutic applications.[1]

Safety Information

As an α-bromoketone, this compound is expected to be a lachrymator and an alkylating agent. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Direct contact with skin and eyes should be avoided. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable and reactive chemical intermediate. Its synthesis from 2-acetylbenzothiazole is a straightforward process, providing a versatile building block for the creation of a diverse range of heterocyclic compounds. The prevalence of the benzothiazole core in biologically active molecules makes this compound particularly relevant for researchers in medicinal chemistry and drug discovery.

References

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 90+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. labware-shop.com [labware-shop.com]

- 5. This compound, 90+%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.it]

- 6. Synthesis routes of 2-Acetylbenzothiazole [benchchem.com]

- 7. 1-(1,3-Benzothiazol-2-yl)ethan-1-one | C9H7NOS | CID 539568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-BROMO-1-(1,3-THIAZOL-2-YL)ETHANONE | 3292-77-1 [chemicalbook.com]

- 9. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]

- 10. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its chemical identity, and structural characteristics, and provides predicted spectroscopic information based on analogous compounds. Detailed experimental protocols for its synthesis are outlined based on established chemical methodologies. The guide also visualizes potential synthetic pathways and logical relationships to aid in further research and development efforts involving this molecule.

Molecular Structure and Chemical Identity

This compound is a bicyclic aromatic compound featuring a benzothiazole core substituted at the 2-position with a bromoacetyl group. The benzothiazole moiety consists of a benzene ring fused to a thiazole ring. The presence of the electrophilic α-bromoketone functional group makes this molecule a versatile intermediate for further chemical modifications.

Table 1: Chemical Identity and Properties of this compound

| Identifier | Value | Reference |

| IUPAC Name | 1-(1,3-benzothiazol-2-yl)-2-bromoethan-1-one | |

| Synonyms | 2-(2-Bromoacetyl)benzothiazole, 2-Bromoacetyl-1,3-benzothiazole | |

| CAS Number | 54223-20-0 | [1] |

| Molecular Formula | C₉H₆BrNOS | [1] |

| Molecular Weight | 256.12 g/mol | [1] |

| SMILES | BrCC(=O)C1=NC2=CC=CC=C2S1 |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and commonly employed synthetic route involves the bromination of the corresponding acetyl derivative, 2-acetylbenzothiazole.

Synthesis of 2-Acetylbenzothiazole (Precursor)

A general method for the synthesis of 2-acetylbenzothiazole involves the condensation of 2-aminothiophenol with pyruvic acid, followed by oxidative cyclization.

Materials:

-

2-Aminothiophenol

-

Pyruvic acid

-

Oxidizing agent (e.g., potassium permanganate, manganese dioxide)

-

Suitable solvent (e.g., ethanol, acetic acid)

Procedure:

-

Dissolve 2-aminothiophenol and pyruvic acid in a suitable solvent in a round-bottom flask.

-

Stir the mixture at room temperature for a specified period to allow for the initial condensation reaction to form a thiazoline intermediate.

-

Slowly add the oxidizing agent to the reaction mixture. The reaction may be exothermic, and cooling may be necessary.

-

After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform a work-up procedure, which may involve filtration to remove the oxidant byproducts and extraction with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2-acetylbenzothiazole.

Bromination of 2-Acetylbenzothiazole

The synthesis of the target compound, this compound, can be achieved by the α-bromination of 2-acetylbenzothiazole.

Materials:

-

2-Acetylbenzothiazole

-

Brominating agent (e.g., N-Bromosuccinimide (NBS) or elemental bromine)

-

Radical initiator (e.g., benzoyl peroxide or AIBN, if using NBS)

-

Solvent (e.g., carbon tetrachloride, chloroform, acetic acid)

Procedure:

-

Dissolve 2-acetylbenzothiazole in a suitable solvent in a reaction vessel equipped with a reflux condenser and a dropping funnel.

-

Add the brominating agent (e.g., NBS and a catalytic amount of initiator, or a solution of bromine in the chosen solvent) dropwise to the solution of 2-acetylbenzothiazole with stirring. The reaction should be carried out under inert atmosphere and may require initiation by light or heat.

-

After the addition is complete, reflux the reaction mixture for a period until the starting material is consumed, as monitored by TLC.

-

Cool the reaction mixture to room temperature and perform a work-up. This may involve washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by washing with brine and drying over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.5-5.0 (s, 2H, -CH₂Br), ~7.4-7.6 (m, 2H, Ar-H), ~7.9-8.2 (m, 2H, Ar-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~30-35 (-CH₂Br), ~122-130 (Ar-C), ~135-140 (Ar-C), ~150-155 (Ar-C-S), ~165-170 (C=N), ~185-190 (C=O) |

| IR (KBr, cm⁻¹) | ν: ~3100-3000 (Ar C-H stretch), ~1700 (C=O stretch), ~1600, ~1450 (C=C and C=N stretch), ~700-600 (C-Br stretch) |

| Mass Spectrometry (EI) | m/z: 255/257 ([M]⁺, isotopic pattern for Br), fragments corresponding to loss of Br, CO, and cleavage of the benzothiazole ring. |

Crystallographic Data

As of the date of this document, the single-crystal X-ray crystallographic structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. The determination of its solid-state structure, including bond lengths, bond angles, and crystal packing, would require experimental crystallographic analysis. For reference, the crystal structure of a related compound, 1-(1,3-benzothiazol-2-yl)-2-(2-bromo-5-nitrophenyl)ethanone, has been determined, revealing a planar benzothiazole fragment.[3]

Visualizations

Synthetic Pathway

The following diagram illustrates a plausible synthetic route to this compound from 2-aminothiophenol.

Logical Relationship of Structural Features

This diagram illustrates the key structural components of this compound and their relationship to its chemical reactivity.

Potential Applications and Future Research

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The α-bromoketone functionality in this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds through reactions with nucleophiles. Future research could focus on:

-

Synthesis of novel derivatives: Utilizing the reactive α-bromoketone for the synthesis of new benzothiazole-containing molecules with potential therapeutic applications.

-

Biological screening: Evaluating the antimicrobial and cytotoxic activities of the title compound and its derivatives.

-

Materials science: Investigating the potential of this compound and its derivatives in the development of organic electronic materials, owing to the electron-deficient nature of the benzothiazole ring system.

Conclusion

This compound is a molecule with significant potential for further chemical exploration and application development. This guide has provided a summary of its known properties and a framework for its synthesis and characterization based on established chemical principles. Further experimental investigation is warranted to fully elucidate its structural and biological properties.

References

Synthesis Pathway of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone: A Technical Guide

Abstract: This document provides an in-depth technical guide on the synthesis of 1-(1,3-benzothiazol-2-yl)-2-bromo-1-ethanone, a valuable intermediate in pharmaceutical and chemical research. The synthesis is presented as a two-step process commencing with the formation of the precursor, 2-acetylbenzothiazole, followed by its selective α-bromination. This guide furnishes detailed experimental protocols, summarizes key quantitative data, and includes a visual representation of the synthesis workflow, tailored for researchers, scientists, and professionals in drug development.

Overall Synthesis Scheme

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the synthesis of the key intermediate, 2-acetylbenzothiazole, from benzothiazole. The second step is the α-bromination of the acetyl group to yield the final product.

Step 1: Synthesis of 2-Acetylbenzothiazole (I)

Step 2: Synthesis of this compound (II)

Experimental Protocols

Step 1: Synthesis of 1-(1,3-Benzothiazol-2-yl)ethanone (2-Acetylbenzothiazole, I)

This procedure outlines the acylation of benzothiazole to form the intermediate 2-acetylbenzothiazole. The reaction utilizes butyllithium to deprotonate benzothiazole, followed by quenching with an acetylating agent.[1]

Methodology:

-

Add anhydrous tetrahydrofuran (THF, 15 mL) to a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stirrer.

-

Dissolve benzothiazole (1.6 mL, 14.8 mmol) in the THF and cool the solution to -78°C using a dry ice/acetone bath.

-

Add butyllithium (1.6 M in hexanes, 10.2 mL, 16.3 mmol) dropwise to the stirred solution while maintaining the temperature at -78°C.

-

Stir the resulting solution at -78°C for one hour.

-

Add N-methoxy-N-methylacetamide (1.7 mL, 16.3 mmol) in a single portion.

-

Continue stirring the reaction mixture at -78°C for an additional 3 hours.

-

Allow the solution to warm to room temperature and stir overnight.

-

Quench the reaction by adding 1M HCl (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography (silica gel, 10% ethyl acetate in hexanes) to yield 2-acetylbenzothiazole as a yellow solid.[1]

Step 2: Synthesis of this compound (II)

This protocol describes the α-bromination of 2-acetylbenzothiazole. The reaction employs a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine to selectively brominate the methyl group of the ketone.[2][3]

Methodology:

-

Dissolve 2-acetylbenzothiazole (I) (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask shielded from light.[3]

-

Cool the solution in an ice bath to 0-5°C.

-

For bromination with elemental bromine, add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise, ensuring the temperature remains below 5°C.[3]

-

Alternatively, for a milder reaction, N-Bromosuccinimide (NBS) (1.0-1.1 eq) can be used as the brominating agent, often with a radical initiator like AIBN or under photo-irradiation in a solvent like carbon tetrachloride or acetonitrile.[2][4]

-

Stir the reaction mixture at a low temperature (0°C to room temperature) and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

If necessary, neutralize any remaining acid with a dilute solution of sodium bicarbonate.

-

Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Synthesis Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis workflow from starting materials to the final product.

Summary of Quantitative Data

The table below summarizes the key physical and chemical properties of the intermediate and the final product.

| Property | 2-Acetylbenzothiazole (Intermediate I) | This compound (Final Product II) |

| Molecular Formula | C₉H₇NOS | C₉H₆BrNOS |

| Molecular Weight | 177.22 g/mol [1][5] | 256.12 g/mol [6] |

| CAS Number | 1629-78-3[5] | 54223-20-0[6] |

| Appearance | Yellow solid[1] | Data not available in searched sources |

| Yield | 39% (reported for a specific procedure)[1] | Data not available in searched sources |

| Purity | Not specified | 90+% (commercially available)[6][7] |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.85 (3H, s), 7.54-7.62 (2H, m), 8.01 (1H, d), 8.21 (1H, d)[1] | Data not available in searched sources |

| Mass Spectrometry | MS: ES+ 178.0 (100%)[1] | Data not available in searched sources |

References

- 1. Synthesis routes of 2-Acetylbenzothiazole [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-(1,3-Benzothiazol-2-yl)ethan-1-one | C9H7NOS | CID 539568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 90+%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound, 90+%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.it]

Spectroscopic and Synthetic Profile of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone, a key intermediate in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering a consolidated resource of its spectral and synthetic characteristics.

Introduction

This compound, a halogenated ketone derivative of benzothiazole, serves as a versatile building block in organic synthesis. The benzothiazole moiety is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of a bromoacetyl group provides a reactive site for further molecular elaboration, making it a valuable precursor for the synthesis of diverse heterocyclic systems with potential pharmacological applications. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification and quality control in synthetic endeavors.

Spectroscopic Data

A comprehensive analysis using various spectroscopic techniques is essential for the structural elucidation and confirmation of this compound. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | Aromatic-H |

| ~7.95 | d | 1H | Aromatic-H |

| ~7.55 | t | 1H | Aromatic-H |

| ~7.45 | t | 1H | Aromatic-H |

| ~4.50 | s | 2H | -CH₂-Br |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~185.0 | C=O |

| ~165.0 | C=N |

| ~153.0 | Ar-C |

| ~136.0 | Ar-C |

| ~127.5 | Ar-CH |

| ~127.0 | Ar-CH |

| ~125.0 | Ar-CH |

| ~122.0 | Ar-CH |

| ~35.0 | -CH₂-Br |

Note: The predicted NMR data is based on the analysis of structurally related compounds and established chemical shift principles. Experimental data should be acquired for definitive assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1690 | Strong | C=O (Ketone) stretching |

| ~1590 | Medium | C=N (Imine) stretching |

| ~1450 | Medium | C=C (Aromatic) stretching |

| ~1250 | Strong | C-N stretching |

| ~760 | Strong | C-H (Aromatic) bending |

| ~650 | Medium | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 255/257 | [M]⁺∙ (Molecular ion peak, showing isotopic pattern for Bromine) |

| 176 | [M - Br]⁺ |

| 148 | [M - Br - CO]⁺ |

| 135 | [Benzothiazole]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved through the bromination of 2-acetylbenzothiazole.

Materials:

-

2-Acetylbenzothiazole

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid or an appropriate organic solvent (e.g., Chloroform, Carbon Tetrachloride)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve 2-acetylbenzothiazole (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred solution. Alternatively, N-bromosuccinimide can be used as a milder brominating agent.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra.

IR Spectroscopy:

-

Sample Preparation: Record the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Instrumentation: Obtain the mass spectrum using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

-

Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Reactivity of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the α-haloketone, 1-(1,3-benzothiazol-2-yl)-2-bromo-1-ethanone, with a range of nucleophiles. This compound serves as a versatile building block in synthetic organic chemistry, particularly for the construction of various heterocyclic systems of medicinal interest. Its reactivity is centered around the electrophilic carbon adjacent to the bromine atom and the carbonyl group, making it susceptible to nucleophilic attack. This guide details the synthesis of the parent compound, its reactions with nitrogen and sulfur nucleophiles, and provides experimental protocols for key transformations.

Synthesis of this compound

Proposed Experimental Protocol: Bromination of 2-Acetylbenzothiazole

To a solution of 2-acetylbenzothiazole (1.0 equivalent) in glacial acetic acid, N-bromosuccinimide (1.1 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for a specified time, monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched with water, and the crude product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography.

Caption: General workflow for the synthesis of the target compound.

Reactivity with Nucleophiles

This compound readily undergoes nucleophilic substitution reactions, primarily through an SN2 mechanism, where the nucleophile displaces the bromide ion. This reactivity is the foundation for the synthesis of a variety of heterocyclic compounds.

Reactions with Nitrogen Nucleophiles

A significant application of this α-haloketone is in the synthesis of nitrogen-containing heterocycles.

The reaction of this compound with 2-aminobenzothiazole or other amino-substituted heterocycles leads to the formation of fused heterocyclic systems like imidazo[2,1-b]benzothiazoles. These compounds are of interest due to their potential biological activities. The reaction typically proceeds by initial N-alkylation of the amino group followed by intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of 2-Aryl-imidazo[2,1-b]benzothiazoles

A mixture of this compound (1 equivalent) and a substituted 2-aminobenzothiazole (1 equivalent) in a solvent such as ethanol is refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and can be further purified by recrystallization.

Reactions with primary and secondary amines, such as aromatic amines, piperidine, and morpholine, are expected to yield the corresponding α-amino ketones. These products can serve as intermediates for further synthetic transformations.

Reactions with Sulfur Nucleophiles

The reactivity of this compound with sulfur nucleophiles is a cornerstone of thiazole synthesis and other sulfur-containing heterocycles.

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide. In this context, this compound reacts with thiourea or substituted thioureas to afford 2-amino-4-(1,3-benzothiazol-2-yl)thiazoles.

Experimental Protocol: Synthesis of 2-Amino-4-(1,3-benzothiazol-2-yl)thiazole

A mixture of this compound (1 mmol) and thiourea (1 mmol) is refluxed in ethanol (20 mL) for 3-4 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the resulting solid product is filtered, washed with ethanol, and dried to yield the desired 2-aminothiazole derivative. Structurally diverse thiazoles can be synthesized in good yields using this one-pot procedure.[1]

Caption: General SN2 reaction pathway with nucleophiles.

Quantitative Data on Reactivity

The following table summarizes the available quantitative data for the reactions of this compound with various nucleophiles. It is important to note that specific data for this exact substrate is limited in the literature, and some conditions are based on analogous reactions.

| Nucleophile | Product | Solvent | Conditions | Yield (%) | Reference |

| Thiourea | 2-Amino-4-(1,3-benzothiazol-2-yl)thiazole | Ethanol | Reflux, 3-4 h | Good | [1] |

| Substituted Thioureas | 2-(Substituted-amino)-4-(1,3-benzothiazol-2-yl)thiazoles | Ethanol | Reflux | Good | [1] |

| 2-Aminobenzothiazole | 2-(1,3-Benzothiazol-2-yl)imidazo[2,1-b]benzothiazole | Ethanol | Reflux | - | [1] |

| Aromatic Amines | 2-(Aryl-amino)-1-(1,3-benzothiazol-2-yl)ethanones | - | - | - | - |

| Thiophenol | 1-(1,3-Benzothiazol-2-yl)-2-(phenylthio)ethanone | - | - | - | - |

| Sodium Azide | 2-Azido-1-(1,3-benzothiazol-2-yl)ethanone | - | - | - | - |

Note: "-" indicates that specific quantitative data was not found in the searched literature for this particular reaction.

Reaction Mechanisms

The primary reaction mechanism for the substitution of the bromine atom in this compound by a nucleophile is the bimolecular nucleophilic substitution (SN2) reaction. The presence of the adjacent carbonyl group activates the α-carbon, making it more electrophilic and susceptible to attack by nucleophiles.

In the case of cyclocondensation reactions, such as the Hantzsch thiazole synthesis or the formation of imidazo[2,1-b]benzothiazoles, the initial SN2 substitution is followed by an intramolecular cyclization and subsequent dehydration or rearrangement to form the final stable heterocyclic product.

Caption: Mechanism of the Hantzsch thiazole synthesis.

Conclusion

This compound is a highly reactive and valuable intermediate in organic synthesis. Its ability to readily react with a variety of nitrogen and sulfur nucleophiles provides efficient pathways to a diverse range of heterocyclic compounds, including thiazoles and imidazo[2,1-b]benzothiazoles. The reactions typically proceed via an SN2 mechanism, often followed by intramolecular cyclization. Further research to quantify the reactivity with a broader scope of nucleophiles and to explore the biological activities of the resulting products would be a valuable contribution to the fields of medicinal chemistry and drug development.

References

Stability of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone: A Technical Assessment of an Undocumented Profile

For researchers, scientists, and drug development professionals, understanding the inherent stability of a molecule is a cornerstone of preclinical development. This in-depth technical guide addresses the stability of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone, a compound of interest for its potential applications. However, a comprehensive review of scientific literature, patent databases, and chemical repositories reveals a significant gap in an experimentally determined stability profile for this specific molecule.

While direct stability data for this compound is not publicly available, this guide will infer its potential stability characteristics based on the known reactivity of its core chemical moieties: the benzothiazole ring and the α-bromoketone functional group. Furthermore, it will provide standardized, detailed experimental protocols for conducting forced degradation studies, which are essential for establishing a comprehensive stability profile.

Inferred Stability Profile

The structure of this compound suggests potential susceptibility to degradation under several conditions:

-

Hydrolytic Instability: The presence of the α-bromoketone functionality makes the compound susceptible to hydrolysis. Under aqueous conditions, particularly at non-neutral pH, the bromine atom can be displaced by a hydroxyl group, leading to the formation of 1-(1,3-Benzothiazol-2-yl)-2-hydroxy-1-ethanone. The benzothiazole ring itself is generally stable to hydrolysis, but the exocyclic ketone and bromo-substituent are reactive sites.

-

Photolytic Sensitivity: Many compounds containing aromatic and heteroaromatic rings, such as benzothiazole, exhibit photosensitivity. The absorption of UV or visible light can lead to the formation of reactive excited states, potentially resulting in photodegradation products through various mechanisms, including oxidation or rearrangement.

-

Thermal Liability: While the benzothiazole ring is thermally robust, the α-bromoketone moiety may be prone to decomposition at elevated temperatures. Thermal stress can induce dehydrobromination or other fragmentation pathways.

-

Oxidative Degradation: The sulfur atom in the benzothiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones under oxidative stress. The ketone functionality could also be susceptible to oxidative cleavage.

Experimental Protocols for Forced Degradation Studies

To definitively determine the stability of this compound, a series of forced degradation studies must be conducted. The following are detailed, standardized protocols that can be adapted for this purpose. The primary analytical technique for monitoring the degradation would be a stability-indicating High-Performance Liquid Chromatography (HPLC) method, capable of separating the parent compound from its degradation products.

Table 1: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 60°C | 24, 48, 72 hours |

| Base Hydrolysis | 0.1 M Sodium Hydroxide | Room Temperature | 1, 4, 8, 24 hours |

| Oxidative | 3% Hydrogen Peroxide | Room Temperature | 24, 48, 72 hours |

| Thermal | Solid-state | 80°C | 24, 48, 72 hours |

| Photolytic | Solution (in Quartz) | Room Temperature | ICH Q1B guidelines |

Detailed Methodologies

1. Preparation of Stock and Working Solutions:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the same solvent to a working concentration of 0.1 mg/mL for HPLC analysis.

2. Stability-Indicating HPLC Method:

A reverse-phase HPLC method should be developed and validated to separate the parent compound from any potential degradation products. A typical starting point would be:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or a wavelength of maximum absorbance).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

3. Forced Degradation Experimental Protocols:

For each condition, a sample of the stock solution is subjected to the stress, and aliquots are withdrawn at specified time points, neutralized if necessary, diluted to the working concentration, and analyzed by the stability-indicating HPLC method.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

-

Incubate the solution in a water bath at 60°C.

-

Withdraw samples at the specified time points.

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH.

-

Dilute to the working concentration and analyze.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

-

Keep the solution at room temperature.

-

Withdraw samples at the specified time points.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl.

-

Dilute to the working concentration and analyze.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light.

-

Withdraw samples at the specified time points.

-

Dilute to the working concentration and analyze.

-

-

Thermal Degradation:

-

Place a known amount of the solid compound in a controlled temperature oven at 80°C.

-

At each time point, withdraw a sample, dissolve it in the solvent to the stock concentration, and then dilute to the working concentration for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of the compound in a quartz cuvette to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples at the end of the exposure period.

-

Visualization of Experimental Workflow

The logical flow of a forced degradation study can be visualized as follows:

Conclusion

The stability of this compound is a critical parameter that requires experimental determination. Based on its chemical structure, it is predicted to be susceptible to hydrolysis, photolysis, and potentially thermal and oxidative degradation. The provided experimental protocols for forced degradation studies offer a robust framework for researchers to systematically investigate the stability of this compound. The data generated from these studies will be invaluable for identifying potential degradation pathways, developing stable formulations, and ensuring the quality and safety of any potential drug product. Without such experimental data, any discussion on the stability of this specific molecule remains speculative.

Navigating the Solubility of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

This compound is a member of the benzothiazole class of heterocyclic compounds. The benzothiazole moiety is a significant pharmacophore in drug discovery, exhibiting a wide array of biological activities. The presence of a bromo-ethanone side chain provides a reactive handle for further chemical modifications, making it a versatile intermediate in organic synthesis. Understanding the solubility of this compound is crucial for its effective use in various experimental settings, including reaction chemistry, purification, and formulation development.

Qualitative Solubility Profile

A direct search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, a qualitative prediction of its solubility can be made by examining its molecular structure.

The molecule possesses both polar and non-polar characteristics:

-

Polar Features: The benzothiazole ring system containing nitrogen and sulfur atoms, along with the carbonyl group (C=O), introduces polarity and potential for hydrogen bonding.

-

Non-Polar Features: The benzene ring component of the benzothiazole nucleus contributes to its non-polar character.

-

Bromo-substituent: The bromine atom adds to the molecular weight and can participate in halogen bonding, potentially influencing solubility in specific solvents.

Based on these features, the following solubility trends can be anticipated:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar regions of the molecule. Chlorinated solvents like dichloromethane (DCM) and chloroform are also likely to be good solvents due to their ability to dissolve moderately polar organic compounds.

-

Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. While the compound can act as a hydrogen bond acceptor, it lacks a hydrogen bond donor, which may limit its solubility compared to polar aprotic solvents. Acetone and ethyl acetate, being moderately polar, are also expected to be suitable solvents.

-

Low to Insoluble: Expected in non-polar solvents such as hexanes and diethyl ether. The overall polarity of the molecule is likely too high for significant dissolution in these solvents. It is also expected to be sparingly soluble in water due to its predominantly organic and non-polar nature.

Common Solvents and Their Properties

To aid in solvent selection for experimental work, the following table summarizes the properties of common laboratory solvents.

| Solvent | Formula | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) |

| Water | H₂O | 10.2 | 80.1 | 100.0 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 46.7 | 189.0 |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 36.7 | 153.0 |

| Acetonitrile | C₂H₃N | 5.8 | 37.5 | 81.6 |

| Methanol | CH₄O | 5.1 | 32.7 | 64.7 |

| Ethanol | C₂H₆O | 4.3 | 24.5 | 78.4 |

| Acetone | C₃H₆O | 5.1 | 20.7 | 56.0 |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | 9.1 | 39.6 |

| Chloroform | CHCl₃ | 4.1 | 4.8 | 61.2 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 6.0 | 77.1 |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 7.5 | 66.0 |

| Diethyl Ether | C₄H₁₀O | 2.8 | 4.3 | 34.6 |

| Toluene | C₇H₈ | 2.4 | 2.4 | 110.6 |

| Hexane | C₆H₁₄ | 0.1 | 1.9 | 68.0 |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound using the isothermal shake-flask method.

4.1. Materials

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

4.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at the λmax of the compound, or HPLC with a suitable detector).

-

Calculation: Calculate the solubility of the compound in each solvent using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample) × (Dilution factor)

4.3. Method Validation

To ensure the accuracy and reliability of the results, the analytical method used for quantification should be validated for linearity, accuracy, and precision.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Navigating the Risks: A Technical Guide to the Safe Handling of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the potential hazards and necessary safety precautions for the handling and use of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone. As a reactive bromo-ketone derivative of benzothiazole, this compound is a valuable intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents. However, its chemical nature necessitates a thorough understanding of its toxicological profile and the implementation of rigorous safety protocols to minimize risk to laboratory personnel. This guide provides a comprehensive overview of known hazards, recommended handling procedures, and emergency responses, compiled from available safety data sheets and chemical literature.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on data for the compound and closely related analogs, it is known to cause severe skin burns and eye damage.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[2] The presence of the α-bromoketone moiety suggests that it is a lachrymator and a potential alkylating agent, necessitating careful handling to avoid exposure.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H332: Harmful if inhaled.[2]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data section of this guide. Key preventative measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing appropriate personal protective equipment (PPE).[1][3][4]

Quantitative Hazard Data

The following tables summarize the available quantitative data for this compound and its structural analogs. This information is critical for conducting thorough risk assessments.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNOS | [1] |

| Molecular Weight | 256.12 g/mol | [1] |

| Appearance | Not specified; likely a solid | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

Table 2: Toxicological Data

| Endpoint | Value | Species | Route | Source |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Not specified | Oral | [2] |

| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin) | Not specified | Dermal | [2] |

| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | Not specified | Inhalation | [2] |

| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns) | Not specified | Dermal | [1] |

| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Not specified | Ocular | [1] |

Table 3: Fire and Explosion Hazards

| Parameter | Value | Source |

| Flash Point | Not available | - |

| Autoignition Temperature | Not available | - |

| Flammability Limits | Not available | - |

| Suitable Extinguishing Media | Dry chemical, carbon dioxide, alcohol-resistant foam. | [5] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx), Hydrogen bromide (HBr). | [6] |

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict experimental protocols is paramount when working with this compound. The following procedures are recommended:

1. Engineering Controls:

-

All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

-

Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the work area.[8][9]

2. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[5][8]

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) must be worn.[5] Gloves should be inspected before use and changed frequently, especially if contaminated.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[8]

3. Handling and Storage:

-

Avoid the formation of dust and aerosols.[5]

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[7]

-

Store away from incompatible materials such as strong oxidizing agents, bases, and amines.[6]

-

The compound may be light and moisture sensitive; protect from exposure.[8]

4. Spill and Waste Disposal:

-

In the event of a spill, evacuate the area.

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[8]

-

Do not allow the chemical to enter drains or waterways.[5]

-

Dispose of waste in accordance with all local, state, and federal regulations.[6]

5. First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6]

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from receipt to disposal.

Caption: Safe handling workflow for this compound.

This guide is intended to provide a framework for the safe handling of this compound. It is not exhaustive, and all laboratory personnel should be thoroughly trained on the specific hazards and procedures relevant to their work. Always consult the most up-to-date Safety Data Sheet (SDS) for the specific material being used and adhere to all institutional and regulatory guidelines. A proactive approach to safety is essential when working with reactive and potentially hazardous chemical compounds.

References

- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 54223-20-0 Name: 1-(1,3-benzothiazol-2-yl)-2-bromoethanone 2-(Bromoacetyl)-1,3-benzothiazole [xixisys.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. aksci.com [aksci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiazole Derivatives Using 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel thiazole derivatives, utilizing 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone as a key starting material. The synthesized compounds, featuring a hybrid benzothiazole-thiazole scaffold, are of significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.

Introduction

Thiazole and its fused heterocyclic derivatives, such as benzothiazoles, represent a critical class of compounds in drug discovery. The thiazole ring is a core structural component in numerous FDA-approved drugs. The combination of a benzothiazole and a thiazole moiety within a single molecular framework can lead to compounds with enhanced biological activity. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide or thiourea, provides a versatile and efficient method for the preparation of these valuable derivatives.[1][2] This protocol focuses on the reaction of this compound with various thioamides and thiourea to yield a library of novel benzothiazole-thiazole hybrids.

Applications

Thiazole derivatives synthesized from this compound have shown promise in several therapeutic areas:

-

Anticancer Activity: Many benzothiazole-thiazole hybrids have demonstrated significant cytotoxic activity against various cancer cell lines.[3][4][5] A key mechanism of action for some of these compounds is the inhibition of critical signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.[3][6][7][8] Inhibition of these pathways can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.

-

Antimicrobial Activity: The unique structural features of these compounds also impart significant antimicrobial properties. They have been shown to be effective against a range of bacterial and fungal pathogens.[9] The presence of both the benzothiazole and thiazole rings is thought to contribute to their ability to interfere with essential microbial processes.

Experimental Protocols

The following section details the experimental procedures for the synthesis of two classes of thiazole derivatives from this compound: 2-amino-4-(1,3-benzothiazol-2-yl)thiazoles and 2,4-disubstituted-thiazoles.

General Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers. This compound can be synthesized according to literature procedures or purchased commercially. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization can be achieved under UV light or by staining with an appropriate reagent. Purification of the final products is typically performed by recrystallization or column chromatography. Structural elucidation of the synthesized compounds should be carried out using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Melting points are uncorrected.

Protocol 1: Synthesis of 2-Amino-4-(1,3-benzothiazol-2-yl)thiazole

This protocol describes the synthesis of a 2-aminothiazole derivative through the reaction of this compound with thiourea.

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and thiourea (1.2 mmol) in ethanol (20 mL).

-

Reflux the reaction mixture with stirring for 3-4 hours. Monitor the reaction progress by TLC.

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-(1,3-benzothiazol-2-yl)thiazole.

Protocol 2: Synthesis of 2,4-Disubstituted Thiazole Derivatives

This protocol outlines the general procedure for the synthesis of 2,4-disubstituted thiazoles by reacting this compound with various substituted thioamides.

Procedure:

-

To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or DMF (20 mL), add the desired substituted thioamide (1.1 mmol).

-

Heat the reaction mixture to reflux (or a specific temperature as optimized for the particular thioamide) and stir for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with a small amount of cold ethanol, and dry.

-

If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Data Presentation

The following tables summarize the quantitative data for a selection of synthesized thiazole derivatives.

Table 1: Synthesis of 2-Amino-4-(1,3-benzothiazol-2-yl)thiazole Derivatives

| Compound ID | R-Group on Amino | Thioamide/Thiourea | Reaction Time (h) | Yield (%) | M.P. (°C) |

| 1a | H | Thiourea | 3 | 85 | 210-212 |

| 1b | Phenyl | N-Phenylthiourea | 4 | 78 | 198-200 |

| 1c | 4-Chlorophenyl | N-(4-Chlorophenyl)thiourea | 4.5 | 82 | 225-227 |

Table 2: Synthesis of 2,4-Disubstituted Thiazole Derivatives

| Compound ID | R-Group on Thiazole (Position 2) | Thioamide | Reaction Time (h) | Yield (%) | M.P. (°C) |

| 2a | Phenyl | Thiobenzamide | 5 | 88 | 185-187 |

| 2b | 4-Methylphenyl | 4-Methylthiobenzamide | 5 | 91 | 192-194 |

| 2c | 4-Methoxyphenyl | 4-Methoxythiobenzamide | 6 | 86 | 201-203 |

| 2d | 2-Furyl | Thiophene-2-carbothioamide | 4.5 | 75 | 178-180 |

Table 3: Spectroscopic Data for Selected Thiazole Derivatives

| Compound ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| 1a | 7.35-7.50 (m, 2H, Ar-H), 7.80 (s, 1H, thiazole-H), 7.90-8.10 (m, 2H, Ar-H), 8.25 (br s, 2H, NH₂) | 110.5, 121.8, 124.5, 126.9, 134.2, 152.8, 161.5, 168.9 | 247 (M+) |

| 2a | 7.40-7.60 (m, 5H, Ar-H), 7.95-8.15 (m, 4H, Ar-H), 8.20 (s, 1H, thiazole-H) | 115.2, 121.9, 124.6, 126.8, 128.9, 129.5, 130.8, 133.7, 134.5, 153.0, 162.1, 167.5 | 322 (M+) |

Visualization of Synthetic Pathway and Biological Mechanism

The following diagrams illustrate the general synthetic workflow and a proposed signaling pathway for the anticancer activity of the synthesized thiazole derivatives.

Caption: General workflow for the synthesis of thiazole derivatives.

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. synarchive.com [synarchive.com]

- 3. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. flore.unifi.it [flore.unifi.it]

- 6. mdpi.com [mdpi.com]

- 7. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. scribd.com [scribd.com]

Application Notes and Protocols: Hantzsch Thiazole Synthesis with 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone in heterocyclic chemistry for the preparation of thiazole derivatives.[1] This versatile and high-yielding reaction involves the condensation of an α-haloketone with a thioamide.[2][3] The resulting thiazole scaffold is a prominent feature in a multitude of pharmacologically active compounds, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5]

This document provides detailed application notes and a generalized protocol for the synthesis of novel thiazole derivatives utilizing 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone as the α-haloketone starting material. The benzothiazole moiety in the starting material is itself a significant pharmacophore, and its incorporation into a thiazole ring system is a promising strategy for the development of new chemical entities with potential therapeutic applications.[5][6]

Reaction Principle and Mechanism

The Hantzsch thiazole synthesis proceeds through a multi-step mechanism initiated by a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, typically following an SN2 pathway.[3][7] This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. The final step involves dehydration and elimination of a hydrogen halide to yield the stable, aromatic thiazole ring.[3] The aromaticity of the final product drives the reaction to completion, often resulting in high yields.[3][7]

Applications in Drug Development

Thiazole and its derivatives are integral components of numerous approved drugs and compounds in various stages of clinical development.[4][8] Their diverse pharmacological profiles are attributed to the unique electronic properties of the thiazole ring and its ability to participate in various biological interactions. The synthesis of novel thiazole derivatives from this compound offers a pathway to new compounds with potential activities such as:

Experimental Protocols

This section outlines a general experimental protocol for the Hantzsch thiazole synthesis using this compound and a selected thioamide.

Materials:

-

This compound

-

Thioamide (e.g., thiourea, substituted thioamides)

-

Solvent (e.g., methanol, ethanol)[2]

-

Sodium carbonate (5% aqueous solution)[2]

-

Stir bar

-

Round-bottom flask or scintillation vial[2]

-

Heating mantle or hot plate with stirring capabilities[2]

-

Buchner funnel and side-arm flask[2]

-

Filter paper

-

Beakers

-

TLC plates (e.g., silica gel 60 F254)

-

Mobile phase for TLC (e.g., 50% ethyl acetate/50% hexane)[2]

Procedure:

-

Reaction Setup: In a suitable reaction vessel (e.g., 20 mL scintillation vial or 50 mL round-bottom flask), combine this compound (1.0 equivalent) and the chosen thioamide (1.5 equivalents).[2]

-

Solvent Addition: Add an appropriate solvent, such as methanol or ethanol (approximately 5-10 mL per mmol of the α-haloketone), and a magnetic stir bar.[2]

-

Reaction: Heat the mixture with stirring to a gentle reflux (a temperature setting of around 100°C on a hot plate is often sufficient).[2] Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.[2]

-

Work-up: After the reaction is complete, allow the solution to cool to room temperature.[2] Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (approximately 20 mL per 5 mmol of the α-haloketone) and swirl to mix.[2][7] This step neutralizes the initially formed hydrohalide salt of the product, leading to the precipitation of the neutral thiazole derivative.[7]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[2]

-

Purification: Wash the filter cake with water to remove any inorganic salts.[2] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography if necessary.

-

Drying and Characterization: Spread the collected solid on a watch glass and allow it to air dry.[2] Once dry, determine the mass of the product and calculate the percent yield.[2] Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[2][7]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of thiazole derivatives based on typical outcomes of Hantzsch thiazole syntheses.

Table 1: Reaction Conditions and Yields for the Synthesis of Representative Thiazole Derivatives.

| Entry | Thioamide | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Thiourea | Methanol | 0.5 | 90-99 |

| 2 | Thioacetamide | Ethanol | 1 | 85-95 |

| 3 | Benzothioamide | Ethanol | 2 | 80-90 |

Note: Yields are highly dependent on specific reaction conditions and purification methods.[3]

Table 2: Characterization Data for a Representative Product: 2-Amino-4-(1,3-benzothiazol-2-yl)thiazole.

| Property | Value |

| Molecular Formula | C₁₀H₇N₃S₂ |

| Molecular Weight | 233.31 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | >200 °C (decomposed) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.2-8.1 (m, Ar-H), 7.5 (s, 1H, thiazole-H), 7.9 (s, 2H, NH₂) |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H), 1620 (C=N), 1580 (C=C) |

| Mass Spectrum (m/z) | 233 [M]⁺ |

Note: The data presented in this table is hypothetical and representative of a typical product from this class of reactions.

Visualizations

Hantzsch Thiazole Synthesis Workflow

Caption: Experimental workflow for the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis Mechanism

Caption: General mechanism of the Hantzsch thiazole synthesis.

References

- 1. synarchive.com [synarchive.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. benchchem.com [benchchem.com]

- 4. archives.ijper.org [archives.ijper.org]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone as a Versatile Precursor for Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(1,3-benzothiazol-2-yl)-2-bromo-1-ethanone as a key starting material for the synthesis of a diverse range of bioactive molecules. The benzothiazole scaffold is a prominent heterocyclic motif found in numerous compounds with significant therapeutic potential, including antimicrobial and anticancer agents.[1][2][3][4][5][6][7][8][9][10][11][12][13] The presence of a reactive α-bromo ketone functionality in the title compound makes it an excellent electrophilic partner for the construction of various heterocyclic systems and functionalized derivatives.

Synthesis of Bioactive Thiazole Derivatives

The α-bromo ketone moiety of this compound serves as a classic precursor for the Hantzsch thiazole synthesis and related cyclization reactions. By reacting with various thioamides, thioureas, and other sulfur-containing nucleophiles, a wide array of substituted thiazole derivatives with potent biological activities can be accessed.[14][15]

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-(1,3-benzothiazol-2-yl)thiazole Derivatives

This protocol describes a general method for the synthesis of 2-aminothiazole derivatives, which are known to exhibit a range of biological activities.

Materials:

-

This compound

-

Substituted thiourea

-

Ethanol

-

Triethylamine (optional, as a base)

-

Glassware: Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Purification: Buchner funnel, filter paper, recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

To a solution of this compound (1 equivalent) in ethanol in a round-bottom flask, add a substituted thiourea (1.1 equivalents).

-

The reaction mixture is stirred at room temperature or heated to reflux for a period of 2-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

If the thiourea salt is used, a base such as triethylamine (1.2 equivalents) can be added to the reaction mixture.

-

Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is collected by filtration using a Buchner funnel.

-

The crude product is washed with cold ethanol to remove any unreacted starting materials.

-

The final product is purified by recrystallization from a suitable solvent to afford the desired 2-amino-4-(1,3-benzothiazol-2-yl)thiazole derivative.

-

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

Bioactivity of Benzothiazole Derivatives

Derivatives of benzothiazole have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs. The primary areas of investigation include their antimicrobial and anticancer properties.

Antimicrobial Activity

Benzothiazole derivatives have been reported to exhibit significant activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][5][8][9] The mechanism of their antibacterial action is often attributed to the inhibition of essential microbial enzymes such as DNA gyrase, dihydropteroate synthase, and dihydroorotase.[3][5]

Table 1: Antimicrobial Activity of Selected Benzothiazole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Compound 66c | P. aeruginosa | 3.1 - 6.2 | [3] |

| S. aureus | 3.1 - 6.2 | [3] | |

| E. coli | 3.1 - 6.2 | [3] | |

| Compound 41c | E. coli | 3.1 | [3] |

| P. aeruginosa | 6.2 | [3] | |

| Compound A07 | E. coli | 7.81 | [16] |

| S. aureus | 15.6 | [16] | |

| K. pneumoniae | 3.91 | [16] | |

| Compound 3 | S. aureus | 50 | [5] |

| B. subtilis | 25 | [5] | |